
N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the pyrimidine ring, a planar aromatic system, could impart rigidity to the molecule, while the other functional groups could influence its polarity and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thioether could undergo oxidation, and the pyrimidine ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amine and the methoxy groups could increase its solubility in polar solvents .科学的研究の応用
Medicinal Chemistry Applications
Compounds with structural similarities to N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their potential in treating various diseases. For instance, derivatives have shown promise as anti-inflammatory and analgesic agents, indicating their potential in the development of new therapeutic drugs (Abu‐Hashem et al., 2020). Furthermore, some compounds have been tested for antimicrobial and antifungal activities, highlighting their role in combating infectious diseases (Desai et al., 2013), (Jafar et al., 2017).
Material Science Applications
In the field of materials science, the synthesis and characterization of new aromatic polyimides incorporating amino-substituted benzamides have been explored. These compounds exhibit high thermal stability and solubility in organic solvents, making them suitable for high-performance polymers and coatings (Butt et al., 2005).
Pharmacological Applications
The pharmacological applications of these compounds are vast. They have been synthesized and screened for their anticancer activities, showing inhibitory effects on tumor cell lines. This suggests their potential in cancer therapy and the development of new anticancer drugs (Abdellatif et al., 2014). Additionally, some derivatives have been identified as dual inhibitors of CLK1 and DYRK1A kinases, which are targets for treating diseases like Alzheimer's and cancer (Loidreau et al., 2013).
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline to form N-(4-methoxyphenyl)-3,4-dimethoxybenzamide. This intermediate is then reacted with thioacetic acid to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide. The resulting compound is then reacted with ethyl cyanoacetate and ammonium acetate to form N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, the compound is reacted with 4-amino-2-mercapto-6-methylpyrimidine to form the target compound, N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide.", "Starting Materials": [ "4-methoxybenzoyl chloride", "3,4-dimethoxyaniline", "thioacetic acid", "ethyl cyanoacetate", "ammonium acetate", "4-amino-2-mercapto-6-methylpyrimidine" ], "Reaction": [ "4-methoxybenzoyl chloride + 3,4-dimethoxyaniline → N-(4-methoxyphenyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-3,4-dimethoxybenzamide + thioacetic acid → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-3,4-dimethoxybenzamide + ethyl cyanoacetate + ammonium acetate → N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "N-(4-methoxyphenyl)-2-((methylthio)acetyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide + 4-amino-2-mercapto-6-methylpyrimidine → N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" ] } | |
CAS番号 |
868228-36-8 |
分子式 |
C22H22N4O6S |
分子量 |
470.5 |
IUPAC名 |
N-[4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H22N4O6S/c1-30-14-7-4-12(5-8-14)15(27)11-33-22-25-19(23)18(21(29)26-22)24-20(28)13-6-9-16(31-2)17(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H3,23,25,26,29) |
InChIキー |
VVJRARJDPFNJJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)
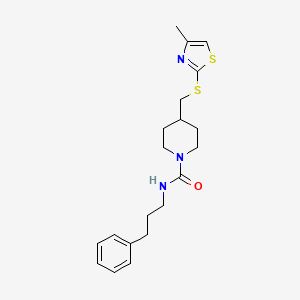
![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)
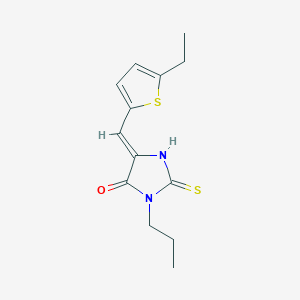
![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)

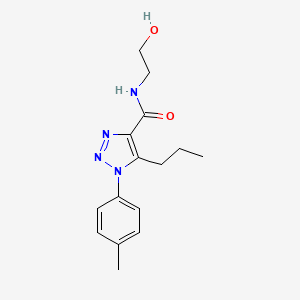

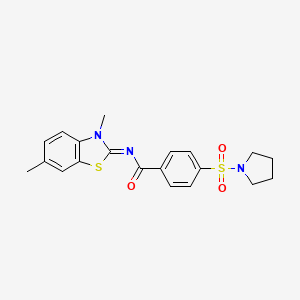
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)
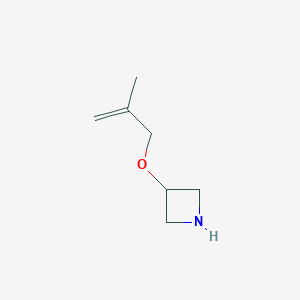

![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)
